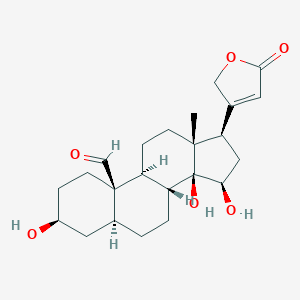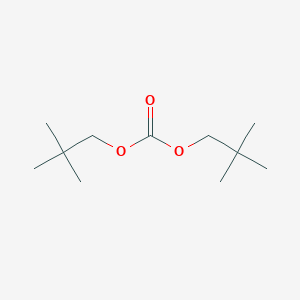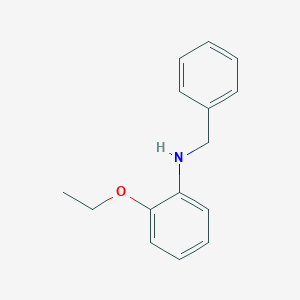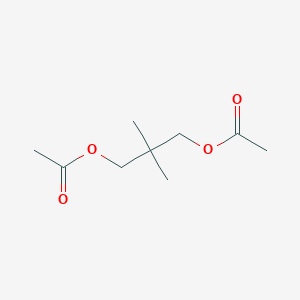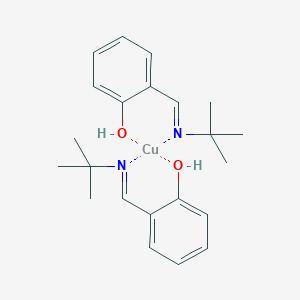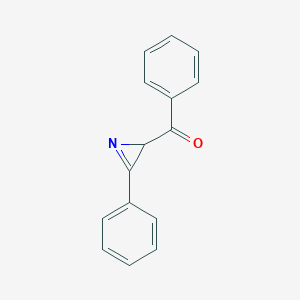
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-, also known as MPA, is a synthetic compound that has been used in scientific research for various purposes. MPA belongs to the family of aziridine-containing compounds, which have been shown to exhibit a range of biological activities.
作用機序
The exact mechanism of action of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has been shown to have a range of biochemical and physiological effects, including the inhibition of aldose reductase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has also been shown to have antioxidant properties and to modulate the activity of the immune system.
実験室実験の利点と制限
One advantage of using Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- in lab experiments is its versatility, as it can be used as a building block for the synthesis of other compounds or as a reagent in organic chemistry. Another advantage is its ability to exhibit a range of biological activities, which makes it a useful tool for investigating biological systems. One limitation of using Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- is its relatively low yield using current synthesis methods, which can make it expensive to obtain in large quantities.
将来の方向性
There are several future directions for research involving Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-. One area of interest is the development of more efficient synthesis methods that can increase the yield of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-. Another area of interest is the investigation of the mechanism of action of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-, which could lead to the development of new drugs with improved efficacy. Additionally, the potential use of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- in the treatment of viral infections and cancer warrants further investigation.
合成法
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- can be synthesized using a variety of methods, including the reaction of phenylglyoxal with nitromethane, followed by reduction with sodium borohydride. Another method involves the reaction of phenylglyoxal with ethyl nitroacetate, followed by reduction with lithium aluminum hydride. The yield of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- using these methods is typically around 60-70%.
科学的研究の応用
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has been used in scientific research for various purposes, including as a building block for the synthesis of other compounds, as a reagent in organic chemistry, and as a tool for investigating biological systems. Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.
特性
CAS番号 |
10403-54-0 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC名 |
phenyl-(3-phenyl-2H-azirin-2-yl)methanone |
InChI |
InChI=1S/C15H11NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,14H |
InChIキー |
CQDPFIXVXYMXCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC2C(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NC2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




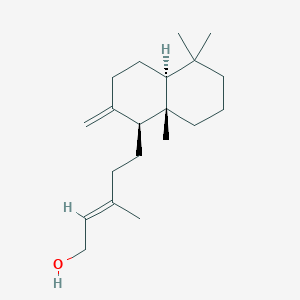
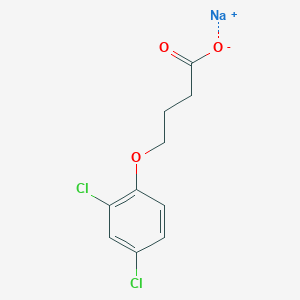
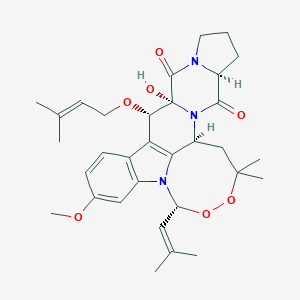
![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
